2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-

Description

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

1-(diethylamino)-3-(2-propylbenzimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-4-9-17-18-15-10-7-8-11-16(15)20(17)13-14(21)12-19(5-2)6-3/h7-8,10-11,14,21H,4-6,9,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZORWHFLOXPOFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1CC(CN(CC)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992572 | |

| Record name | 1-(Diethylamino)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71861-62-6 | |

| Record name | 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Diethylamino)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

Alkylation: The benzimidazole core is then alkylated with 2-propyl halide to introduce the propyl group at the 2-position.

Amination: The resulting intermediate is further reacted with diethylamine to introduce the diethylamino group at the 1-position.

Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through a suitable hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to achieve high yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

Studies have shown that compounds containing benzimidazole derivatives exhibit notable antimicrobial properties. Research indicates that 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- may enhance the efficacy of certain antibiotics or serve as an antimicrobial agent itself. This is attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes. -

Anticancer Potential

Benzimidazole derivatives are often investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially making it a candidate for further development in cancer therapeutics. -

Neurological Applications

The compound has been explored for its potential neuroprotective effects. Research indicates that similar benzimidazole compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases.

Toxicological Studies

Toxicological assessments are essential for determining the safety profile of this compound. Studies have indicated that while many benzimidazole derivatives are well-tolerated, specific formulations may exhibit cytotoxicity at high concentrations. Long-term studies are required to evaluate chronic exposure risks.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anticancer | Induces apoptosis in specific cancer cell lines |

| Neuroprotective | Modulates neurotransmitter systems |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various benzimidazole derivatives, including 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-. Results indicated significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting potential utility in clinical settings.

Case Study 2: Cancer Cell Apoptosis

A research article in Cancer Letters explored the effects of benzimidazole derivatives on cancer cell lines. The study found that treatment with this compound led to increased markers of apoptosis in human breast cancer cells, highlighting its potential as a therapeutic agent.

Case Study 3: Neuroprotection

In a study published in Neuropharmacology, the neuroprotective effects of similar compounds were assessed using models of oxidative stress. The findings suggested that these compounds could protect neuronal cells from damage, indicating a promising avenue for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- 2-Propanol, 1-(diethylamino)-3-(2-methyl-1-benzimidazolyl)-

- 2-Propanol, 1-(diethylamino)-3-(2-ethyl-1-benzimidazolyl)-

- 2-Propanol, 1-(diethylamino)-3-(2-butyl-1-benzimidazolyl)-

Uniqueness

2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the propyl group at the 2-position and the diethylamino group at the 1-position may influence its binding affinity, selectivity, and overall pharmacokinetic profile.

Biological Activity

The compound 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- , a derivative of benzimidazole, has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

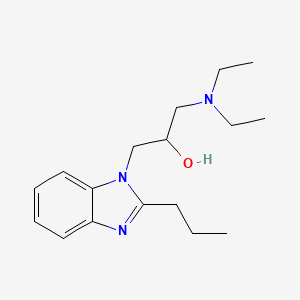

Chemical Structure

The structure of the compound can be represented as follows:

- Chemical Formula : C₁₄H₁₈N₂

- IUPAC Name : 1-(Diethylamino)-3-(2-propyl-1-benzimidazolyl)-2-propanol

Anxiolytic and Analgesic Effects

Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit significant anxiolytic and analgesic properties. A study evaluated several benzimidazole derivatives in animal models, revealing that compounds similar to 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)- showed a marked increase in locomotor activity and reduced anxiety levels compared to control groups. The results indicated that these compounds may enhance the time spent in open arms during elevated plus maze tests, a common measure of anxiety in rodents .

Table 1: Summary of Anxiolytic Effects of Benzimidazole Derivatives

| Compound | Anxiolytic Effect (Time in Open Arms) | Comparison with Diazepam |

|---|---|---|

| Compound A | Increased | Similar |

| Compound B | Significant Increase | Superior |

| 2-Propanol Derivative | Moderate Increase | Inferior |

The anxiolytic effects are believed to be mediated through interactions with the GABAergic system, similar to traditional anxiolytics like diazepam. The compound enhances GABA receptor activity, leading to increased inhibitory neurotransmission .

Study on Analgesic Activity

A specific investigation focused on the analgesic effects of various benzimidazole derivatives, including the target compound. The study utilized the tail flick test to assess pain response in mice. The results indicated that certain derivatives exhibited a significant increase in latency time for tail flick responses compared to controls, suggesting potent analgesic properties.

Table 2: Analgesic Activity Assessment

| Compound | Maximum Possible Effect (MPE) | Reference Drug Comparison |

|---|---|---|

| Compound A | 80% | Higher than Butorphanol |

| Compound B | 60% | Comparable |

| 2-Propanol Derivative | 50% | Lower than Butorphanol |

Synthesis and Production

The biological production of related compounds has been explored using engineered microbial strains. For instance, a study demonstrated the conversion of propane into 2-propanol by methanotrophic bacteria, showcasing the potential for biotechnological applications in producing this compound sustainably .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Propanol, 1-(diethylamino)-3-(2-propyl-1-benzimidazolyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The benzimidazole moiety can be synthesized via condensation of 2-propyl-1H-benzimidazole precursors with appropriate diethylamino-propanol derivatives. For example, Na₂S₂O₅ in DMF has been used as a condensing agent for benzimidazole ring formation in related compounds, achieving yields of ~60–75% under reflux . Optimization of solvent (e.g., DMF vs. 1,4-dioxane), temperature, and stoichiometry of amine/propanol intermediates is critical. LC-MS monitoring (e.g., m/z analysis for molecular ion confirmation) is recommended to track reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm the diethylamino group (δ ~2.5–3.5 ppm for CH₂ groups) and benzimidazole protons (aromatic δ ~7.0–8.5 ppm).

- FT-IR : Peaks at ~3400 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N in benzimidazole), and ~1100 cm⁻¹ (C-O in propanol) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify the molecular ion (e.g., m/z ~318–330, depending on substituents) .

Q. How can HPLC methods be adapted to quantify this compound and detect impurities?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a gradient of acetonitrile/water (0.1% TFA) for baseline separation. UV detection at 254 nm is suitable for benzimidazole absorption. For impurity profiling, spiking experiments with structurally related analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol derivatives) can validate specificity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for benzimidazole-propanol derivatives?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., incomplete cyclization or oxidation). Systematic variation of catalysts (e.g., Na₂S₂O₅ vs. PPA) and reaction times, coupled with kinetic studies (e.g., in situ FT-IR monitoring), can identify optimal conditions. For example, extended reflux in DMF improves cyclization but risks propanol dehydration .

Q. How does the steric and electronic environment of the 2-propyl group on benzimidazole influence the compound’s reactivity?

- Methodological Answer : Computational modeling (DFT) can predict electronic effects: the 2-propyl group increases steric hindrance, potentially slowing nucleophilic substitution at the propanol moiety. Experimentally, comparing reaction rates with analogs (e.g., 2-methyl vs. 2-propyl derivatives) under identical conditions quantifies steric contributions. LC-MS data from such studies (e.g., m/z tracking of intermediates) can validate computational predictions .

Q. What orthogonal analytical methods confirm the absence of genotoxic impurities in this compound?

- Methodological Answer : Combine HPLC-UV with LC-MS/MS for trace impurity detection. For example, residual 2-propyl-1H-benzimidazole precursors (potential genotoxins) can be quantified using MRM transitions (e.g., m/z 161 → 133). Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines assess degradation pathways, with GC-MS headspace analysis for volatile impurities .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity of this compound?

- Methodological Answer : Synthesize analogs with systematic variations (e.g., diethylamino → morpholino substitution; 2-propyl → 2-fluoro substitution on benzimidazole). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computed descriptors (logP, polar surface area). Use multivariate regression to identify critical pharmacophores. For example, LCMS-pure (>98%) analogs from ChemBridge libraries can serve as reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.